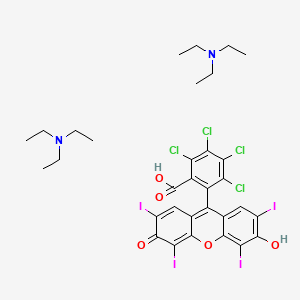

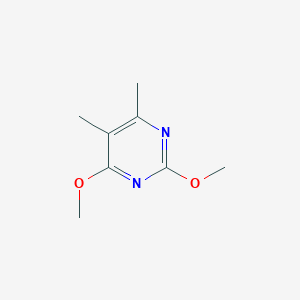

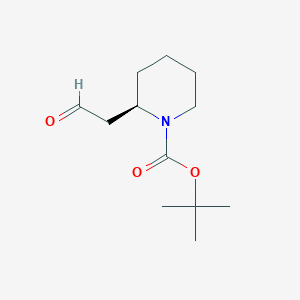

![molecular formula C8H4N2O B1610237 Benzo[d]oxazole-2-carbonitrile CAS No. 3313-37-9](/img/structure/B1610237.png)

Benzo[d]oxazole-2-carbonitrile

Overview

Description

Benzo[d]oxazole-2-carbonitrile is a chemical compound with the molecular formula C8H4N2O. It is a member of the heteroarenes, which are of significant interest in synthetic organic chemistry due to their wide range of biological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years. A highly efficient catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis

The molecular structure of this compound involves a bicyclic planar molecule . Quantum chemical calculations were conducted to determine the conformational landscape and Natural Bond Orbital (NBO) population analysis showed the strong electronic delocalization via resonance interactions on the 2-mercaptobenzaxazole group .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized through various pathways. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

- Synthesis and Biological Evaluation : Benzo[d]oxazole derivatives, including Benzo[d]oxazole-2-carbonitrile, have been synthesized and evaluated for their cytotoxic and antiviral properties. For instance, some derivatives have shown considerable activity against human tumor cell lines and significant antiviral activity against hepatitis-C virus (Faidallah, Khan, & Asiri, 2012).

- Green Synthesis Approaches : Methods have been developed for the green synthesis of related compounds, like benzo[b][1,4]thiazine-4-carbonitrile, under solvent-free conditions using microwave irradiation, highlighting the importance of environmental-friendly synthesis methods in organic chemistry (Balwe, Shinde, & Jeong, 2016).

- Luminescence and Imaging : Certain rhenium tricarbonyl complexes with ligands related to this compound have been explored for their luminescence properties, offering potential applications in noninvasive imaging and bioimaging (Bertrand et al., 2014).

Antimicrobial and Antifungal Research

- Antimicrobial Activity : Research into benzoxazole derivatives has included the development of compounds with antimycobacterial activity against various Mycobacterium species, indicating the potential for new therapeutic agents (Zahajská et al., 2004).

- Antifungal Applications : Studies have also revealed benzoxazole derivatives as promising scaffolds for antifungal agents, showing effectiveness in inhibiting β-1,6-glucan synthesis, a vital component of fungal cell walls (Kuroyanagi et al., 2010).

Environmental Studies

- Pollutant Removal : Benzo[d]oxazole and its derivatives have been examined for their occurrence and removal in wastewater treatment processes. For example, studies on benzotriazoles, which share structural similarities with benzo[d]oxazole derivatives, have investigated their persistence and elimination in wastewater treatment plants, providing insights into managing water pollution (Reemtsma et al., 2010).

Advanced Materials

- Electro-Optical and Charge Transport Properties : The study of oxazole and benzoxazole derivatives extends into the field of materials science, where their electro-optical and charge transport properties are of interest for applications in organic electronics and photonics (Irfan et al., 2018).

Mechanism of Action

Target of Action

Benzo[d]oxazole-2-carbonitrile, also known as 1,3-benzoxazole-2-carbonitrile, is a compound that has been found to have significant inhibitory activity against the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have various roles in inflammation and pain signaling .

Mode of Action

The compound interacts with COX-2, inhibiting its activity and thereby reducing the production of prostaglandins . This results in a decrease in inflammation and pain signaling, which can be beneficial in the treatment of conditions such as arthritis and other inflammatory diseases .

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain signaling .

Pharmacokinetics

In silico studies for compounds similar to this compound have revealed promising findings, such as strong gastrointestinal tract (GIT) absorption, absence of blood-brain barrier (BBB) permeability, nil-to-low drug–drug interactions, good oral bioavailability, and optimal physicochemical properties . These properties indicate the potential of this compound as a promising therapeutic candidate .

Result of Action

The primary result of the action of this compound is the reduction of inflammation and pain signaling due to its inhibitory effect on COX-2 . Furthermore, some compounds similar to this compound have demonstrated anticancer activity comparable to or better than doxorubicin against certain cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other drugs can influence the compound’s action due to potential drug-drug interactions . In silico studies suggest that this compound has nil-to-low drug–drug interactions .

Future Directions

The synthesis of benzoxazole derivatives, including Benzo[d]oxazole-2-carbonitrile, continues to be a topic of interest in medicinal chemistry, drug design, and advanced materials due to their structural complexities . Researchers are highly interested in the synthesis of fused heterocyclic small molecules owing to their pharmaceutical activities and therapeutic potential .

properties

IUPAC Name |

1,3-benzoxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELHBLLMEXKKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456838 | |

| Record name | 2-cyanobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3313-37-9 | |

| Record name | 2-cyanobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

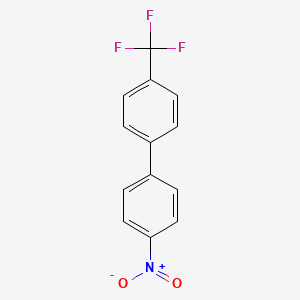

![4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1610156.png)

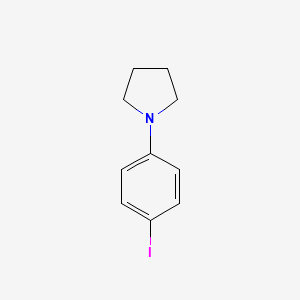

![1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B1610158.png)

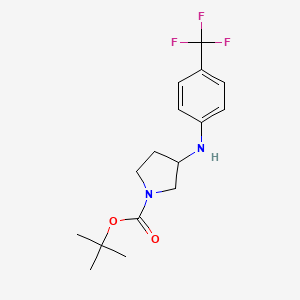

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde](/img/structure/B1610176.png)